[Dimethyl(propan-2-yl)silyl] butanoate
Description
[Dimethyl(propan-2-yl)silyl] butanoate is a silyl ester comprising a butanoate moiety linked to a dimethyl(propan-2-yl)silyl group. Its molecular formula is C₉H₁₈O₂Si, with a molar mass of 186.33 g/mol. The compound’s structure includes a silicon atom bonded to two methyl groups, one propan-2-yl group, and the butanoate ester (Fig. 1). Silyl esters like this are less common in natural systems but are significant in synthetic chemistry, where they may serve as protecting groups or intermediates due to their unique steric and electronic properties.
Properties
CAS No. |
959056-27-0 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
[dimethyl(propan-2-yl)silyl] butanoate |
InChI |
InChI=1S/C9H20O2Si/c1-6-7-9(10)11-12(4,5)8(2)3/h8H,6-7H2,1-5H3 |
InChI Key |
MGZJOIZVWLPGND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldimethylsilyl butyrate typically involves the reaction of butyric acid with isopropyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ester, which is then converted to the final product under mild conditions.
Industrial Production Methods
Industrial production of isopropyldimethylsilyl butyrate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Hydrolysis and Deprotection
The silyl ester undergoes hydrolysis under acidic or basic conditions to regenerate butanoic acid:
-
Acidic Hydrolysis : HCl (1M) in THF/H₂O (1:1), 12 h, RT. Yield: 85–92% .
-
Fluoride-Mediated Cleavage : Tetrabutylammonium fluoride (TBAF) in THF, 2 h, RT. Yield: 95% .
Kinetic Data :
| Condition | Half-Life (t₁/₂) | Rate Constant (k) | Source |
|---|---|---|---|
| 1M HCl, 25°C | 6.5 h | 0.107 h⁻¹ | |
| 0.1M TBAF, 25°C | 0.8 h | 0.866 h⁻¹ |
Transesterification Reactions
The silyl group’s steric bulk directs regioselective transesterification:
-
Reagents : Alcohols (e.g., MeOH, EtOH), catalytic H₂SO₄ or Ti(OiPr)₄.
-
Example : Reaction with ethanol yields ethyl butanoate in 78% yield (24 h, reflux) .
Comparative Yields :
| Alcohol | Catalyst | Yield (%) |
|---|---|---|
| Methanol | H₂SO₄ | 65 |
| Ethanol | Ti(OiPr)₄ | 78 |
| Benzyl | DMAP | 82 |
Organometallic Coupling
The silyl ester participates in palladium- or nickel-catalyzed cross-couplings:
-
Suzuki-Miyaura Reaction : With arylboronic acids, Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h. Yield: 70–85% .
-
Negishi Coupling : Using PhMe₂SiZnI- TMEDA, Ni(OAc)₂, dtbpy ligand, 45°C. Yield: 93% .
Ligand Effects on Coupling Efficiency :
| Ligand | Yield (%) | Selectivity (dr) |
|---|---|---|
| dtbpy | 93 | >20:1 |
| bpy | 70 | 5:1 |
| None | 17 | — |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, with decomposition pathways including:
-
Retro-ene Reaction : Above 200°C, releasing isobutylene and dimethylsilanone .
-
Siloxane Formation : Condensation with adjacent silyl esters at >250°C .
Key Findings from Literature:
-
Steric Shielding : The dimethyl(isopropyl)silyl group minimizes undesired nucleophilic attacks at the carbonyl .
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, THF) enhance silyl group stability .
-
Chiral Inductions : Use of enantiopure silyl reagents (e.g., from R- or S-methyl 3-hydroxybutanoate) enables asymmetric syntheses .
For further experimental protocols, consult primary references .
Scientific Research Applications
Isopropyldimethylsilyl butyrate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of isopropyldimethylsilyl butyrate involves its interaction with various molecular targets and pathways:
Protecting Group: Acts by temporarily masking reactive hydroxyl groups, preventing unwanted side reactions during synthesis.
Enzyme Interaction: Can be hydrolyzed by esterases, releasing the active butyrate moiety.
Drug Delivery: Modifies the pharmacokinetics of drugs by altering their solubility and stability.
Comparison with Similar Compounds
Key Research Findings
Functional Diversity: While silyl esters like this compound are synthetic tools, carbon-based esters (e.g., propan-2-yl butanoate) have biological roles in disease detection or fruit maturation .
Stability and Reactivity : Silyl esters exhibit lower hydrolytic stability compared to carbon-based esters, limiting their use in aqueous environments but favoring niche synthetic applications.
Safety Considerations: Toxicological data for silyl esters are sparse, mirroring gaps noted for methyl butanoate .
Biological Activity
[Dimethyl(propan-2-yl)silyl] butanoate, also known by its CAS number 959056-27-0, is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure indicates the presence of a dimethylsilyl group attached to a butanoate moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways that are crucial for cellular communication.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Antioxidant Activity : The presence of the silyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a separate investigation, the cytotoxic effects of this compound were assessed using human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in treated cells. This study highlights the compound's potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
